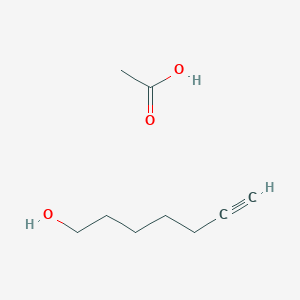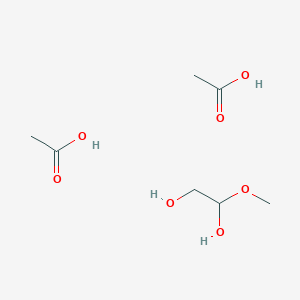
Acetic acid;1-methoxyethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-methoxyethane-1,2-diol is a chemical compound with the molecular formula C5H12O4. It is a derivative of acetic acid and 1-methoxyethane-1,2-diol, combining the properties of both components. This compound is of interest in various scientific fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-methoxyethane-1,2-diol typically involves the reaction of acetic acid with 1-methoxyethane-1,2-diol under controlled conditions. The reaction is usually catalyzed by an acid catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-methoxyethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH-) or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;1-methoxyethane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;1-methoxyethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A diol commonly used in antifreeze and as a precursor for polymers.
1,2,3-Propanetriol (Glycerine): A triol used as a solvent in cosmetics and medicines
Uniqueness
Acetic acid;1-methoxyethane-1,2-diol is unique due to its combination of acetic acid and 1-methoxyethane-1,2-diol properties. This dual nature allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Propiedades
Número CAS |
95332-39-1 |
|---|---|
Fórmula molecular |
C7H16O7 |
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
acetic acid;1-methoxyethane-1,2-diol |
InChI |
InChI=1S/C3H8O3.2C2H4O2/c1-6-3(5)2-4;2*1-2(3)4/h3-5H,2H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
BFVLNFZSGYIQCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.COC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
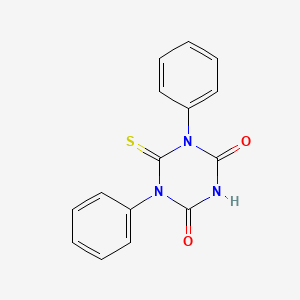
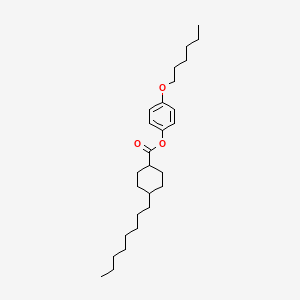

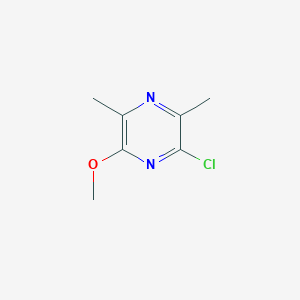
![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

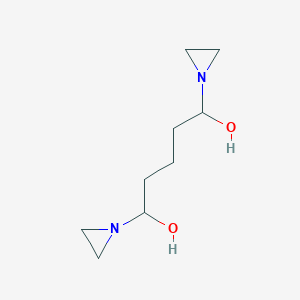
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
silane](/img/structure/B14363836.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
